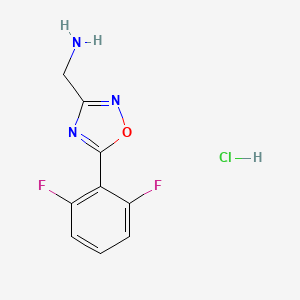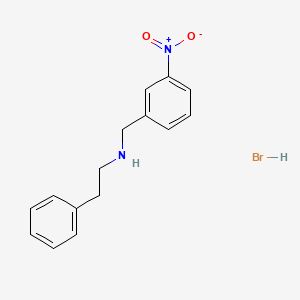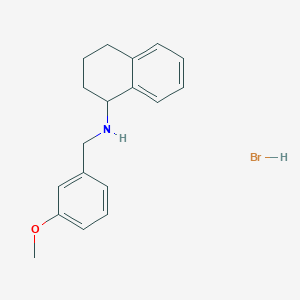
N-cyclopentyl-4-methylcyclohexanamine hydrobromide
概要
説明
N-cyclopentyl-4-methylcyclohexanamine hydrobromide: is a chemical compound with the molecular formula C12H23N·HBr. It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a cyclopentyl group and a methylcyclohexanamine moiety, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-methylcyclohexanamine hydrobromide typically involves the reaction of cyclopentylamine with 4-methylcyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: N-cyclopentyl-4-methylcyclohexanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
Chemistry: N-cyclopentyl-4-methylcyclohexanamine hydrobromide is used as a building block in organic synthesis. Its unique structure makes it valuable for the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of cyclopentyl and methylcyclohexanamine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological contexts.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and intermediates for various chemical processes.
作用機序
The mechanism of action of N-cyclopentyl-4-methylcyclohexanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl and methylcyclohexanamine groups may influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- N-cyclopentylcyclohexanamine hydrobromide
- N-methylcyclohexanamine hydrobromide
- N-cyclopentyl-4-methylcyclohexanone
Uniqueness: N-cyclopentyl-4-methylcyclohexanamine hydrobromide is unique due to the presence of both cyclopentyl and methylcyclohexanamine groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-cyclopentyl-4-methylcyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.BrH/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11;/h10-13H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOATJMXFLEEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)



![{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3106939.png)






![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

